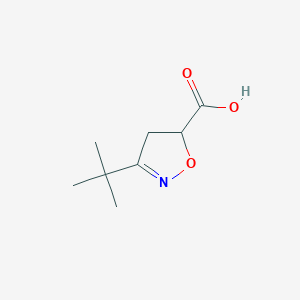

3-Tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2,3)6-4-5(7(10)11)12-9-6/h5H,4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASVWRHPZYFHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole and dihydrooxazole derivatives, which can have different functional groups attached to the oxazole ring.

Scientific Research Applications

Pharmaceutical Applications

1. Antirheumatic Drug Development

One of the notable applications of 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is in the development of new antirheumatic drugs. Research has shown that derivatives of this compound can serve as selective inhibitors of PAR-2 receptors, which are implicated in the pathogenesis of rheumatoid arthritis (RA). A study involving biotransformation highlighted that the compound undergoes hydrolysis to form active metabolites that exhibit pharmacological activity against RA models in rats .

2. Inhibition of Enzymatic Activity

The compound has also been investigated for its potential to inhibit enteropeptidase, a critical enzyme involved in protein digestion. A series of derivatives based on this compound were synthesized and evaluated for their inhibitory effects. The results indicated that certain modifications to the structure significantly enhanced their potency against enteropeptidase, demonstrating the compound's utility in metabolic studies and potential therapeutic applications .

Agrochemical Applications

1. Fungicidal Activity

Research has indicated that derivatives of isoxazole compounds, including this compound, possess fungicidal properties. These compounds disrupt key biological processes in fungi, such as RNA metabolism and enzyme activity related to carotenoid biosynthesis. The efficacy of these compounds against various fungal strains has been documented, making them valuable for agricultural applications .

2. Selective Herbicides

The compound's derivatives have also been explored for their herbicidal activities. The selectivity of certain enantiomers allows for targeted action against specific plant pests while minimizing environmental impact. This characteristic is particularly relevant given the increasing regulation on agrochemicals and the need for sustainable agricultural practices .

Table 2: Inhibitory Effects on Enteropeptidase

| Compound Name | IC50 (initial) (nM) | IC50 (app) (nM) | Stability at pH 1.2/6.8 (%) | Reference |

|---|---|---|---|---|

| 2a | 94 | 5.9 | 2.5/5.0 | |

| Modified Derivative 1 | 68 | 5.4 | Not specified | |

| Modified Derivative 2 | 84 | 7.7 | Not specified |

Case Studies

Case Study 1: Pharmacokinetic Studies

A pharmacokinetic study involving Wistar rats demonstrated that after administration of a drug containing the compound, significant metabolites were identified through HPLC-MS/MS analysis. This study provided insights into the biotransformation pathways and potential therapeutic windows for RA treatment .

Case Study 2: Agrochemical Efficacy Trials

Field trials conducted with isoxazole derivatives showed promising results in controlling fungal pathogens affecting crops. These trials highlighted the importance of structure-activity relationships in optimizing fungicidal efficacy while ensuring environmental safety .

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl substituent confers distinct steric and electronic effects compared to other substituents in analogous compounds (Table 1).

Table 1. Structural Comparison of 4,5-Dihydroisoxazole-5-carboxylic Acid Derivatives

Pharmacological Activity

- Anti-inflammatory Potential: The tert-butyl metabolite’s activity is hypothesized due to structural alignment with COX-2 inhibitors, though empirical data are pending .

- VGX-1027 : Demonstrated efficacy in autoimmune models, attributed to its acetic acid side chain modulating immune responses .

- Pyridinyl derivatives : Explored for kinase inhibition, leveraging the pyridine ring’s ability to form hydrogen bonds .

Biological Activity

3-Tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS No. 1601085-89-5) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the tert-butyl group and the carboxylic acid moiety, contribute to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

This compound is characterized by its oxazole ring structure, which is known for its ability to interact with biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can modulate the activity of enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions influence various biochemical pathways, potentially leading to therapeutic effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains and fungi, showing efficacy in inhibiting growth. For instance, studies have reported that oxazole derivatives possess significant antibacterial effects against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the upregulation of pro-apoptotic proteins like p53 and caspase activation:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| U-937 | 2.41 | Activation of caspases |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds within the oxazole family:

- Study on Oxazole Derivatives : A study published in MDPI demonstrated that certain oxazole derivatives exhibited cytotoxic activity against various cancer cell lines with IC50 values in the micromolar range. The study highlighted the importance of structural modifications to enhance biological potency .

- Antimicrobial Evaluation : Another research effort focused on synthesizing derivatives similar to this compound and evaluating their antimicrobial properties against resistant strains of bacteria .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4,5-Dihydro-1,2-oxazole-5-carboxylic acid | Limited due to lack of tert-butyl group | Less potent than the tert-butyl derivative |

| Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole | Enhanced solubility and stability | Useful as an intermediate in synthesis |

The presence of the tert-butyl group significantly enhances the compound's solubility and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.